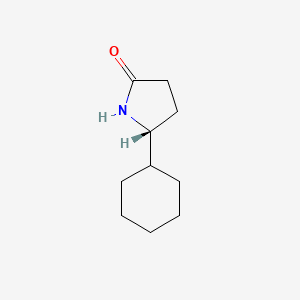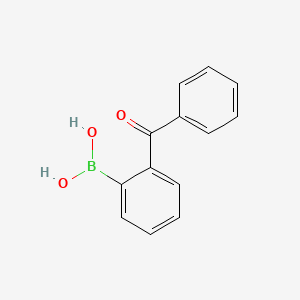![molecular formula C9H14N2Si B15052408 1-[2-(Trimethylsilyl)ethynyl]-1,4-dihydropyrazine](/img/structure/B15052408.png)
1-[2-(Trimethylsilyl)ethynyl]-1,4-dihydropyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Trimethylsilyl)ethynyl]-1,4-dihydropyrazine is an organic compound characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a dihydropyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Trimethylsilyl)ethynyl]-1,4-dihydropyrazine typically involves the reaction of 1,4-dihydropyrazine with trimethylsilylacetylene under specific conditions. The reaction is often catalyzed by palladium or copper catalysts to facilitate the coupling process. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran or dimethylformamide .
Industrial Production Methods: While detailed industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents and catalysts to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(Trimethylsilyl)ethynyl]-1,4-dihydropyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
1-[2-(Trimethylsilyl)ethynyl]-1,4-dihydropyrazine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of 1-[2-(Trimethylsilyl)ethynyl]-1,4-dihydropyrazine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The ethynyl moiety provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Ethynyltrimethylsilane: Similar in structure but lacks the dihydropyrazine ring.
1-[2-(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of the dihydropyrazine ring.
Uniqueness: 1-[2-(Trimethylsilyl)ethynyl]-1,4-dihydropyrazine is unique due to the presence of both the trimethylsilyl and dihydropyrazine moieties, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H14N2Si |
|---|---|
Molekulargewicht |
178.31 g/mol |
IUPAC-Name |
trimethyl-[2-(1H-pyrazin-4-yl)ethynyl]silane |
InChI |
InChI=1S/C9H14N2Si/c1-12(2,3)9-8-11-6-4-10-5-7-11/h4-7,10H,1-3H3 |
InChI-Schlüssel |
IVCVTLGZYZRZKX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CN1C=CNC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


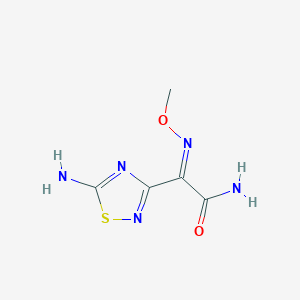
![[3-Cyano-4-(piperidin-1-yl)phenyl]boronic acid](/img/structure/B15052330.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine](/img/structure/B15052338.png)
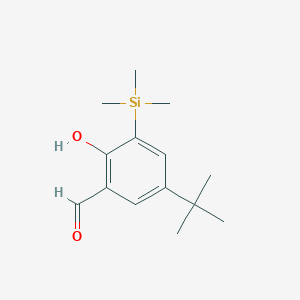


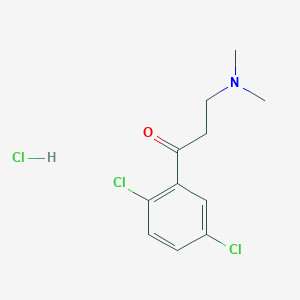


![(1S,4R,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B15052399.png)
![4-Iodo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B15052406.png)
